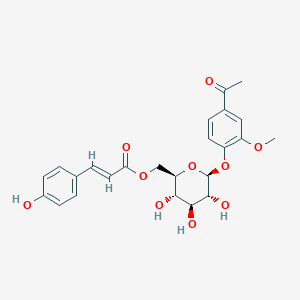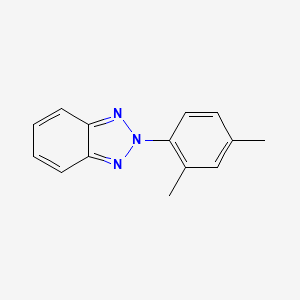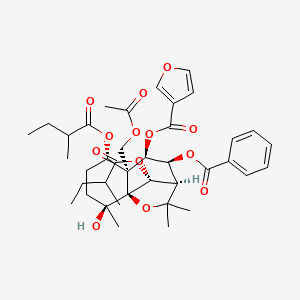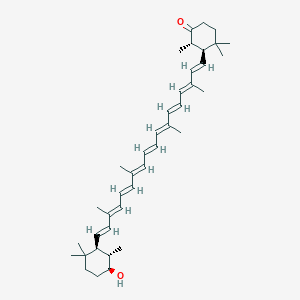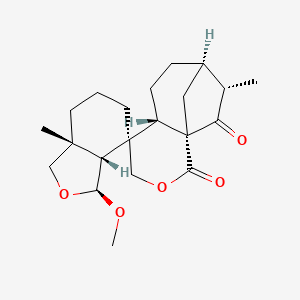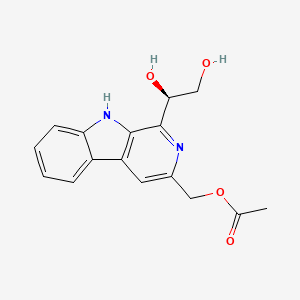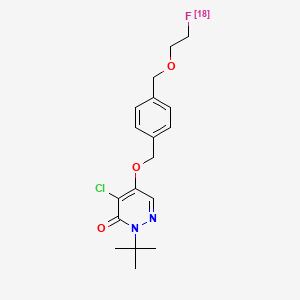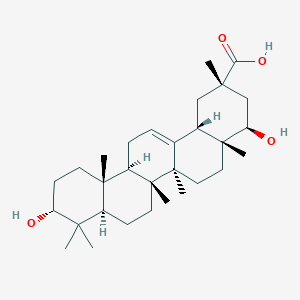
3,22-Dihydroxyolean-12-en-29-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3 typically involves the extraction from natural sources such as Maytenus royleanus cufodontis . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in scientific research rather than large-scale industrial applications. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols.
Scientific Research Applications
3 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Due to its anti-cancer properties, it is being investigated for potential therapeutic applications.
Industry: While not widely used in industry, its biological activities make it a candidate for further research in pharmaceutical development.
Mechanism of Action
The mechanism of action of 3 involves its interaction with cellular pathways that regulate cell proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival.
Comparison with Similar Compounds
Oleanolic Acid: Another triterpenoid with similar anti-cancer properties.
Ursolic Acid: Known for its anti-inflammatory and anti-cancer activities.
Betulinic Acid: Exhibits anti-cancer and anti-HIV properties.
Uniqueness: 3 is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit the proliferation of multiple cancer cell lines at relatively low concentrations highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(2S,4R,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23+,26-,27+,28-,29+,30+/m0/s1 |
InChI Key |
JTBGJQZJEYVBJZ-OSIPASOBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Synonyms |
3,22-dihydroxyolean-12-en-29-oic acid triptotriterpenic acid A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


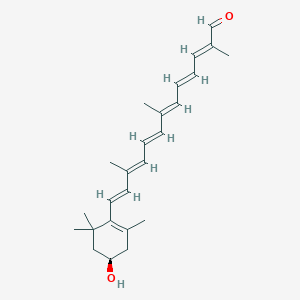
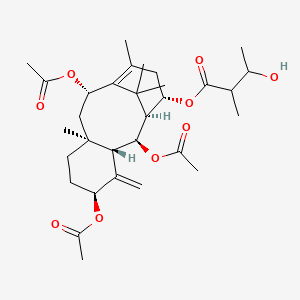

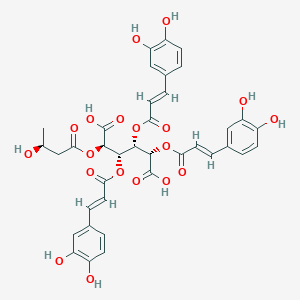
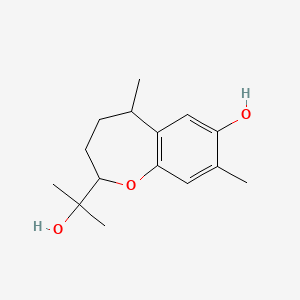
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
